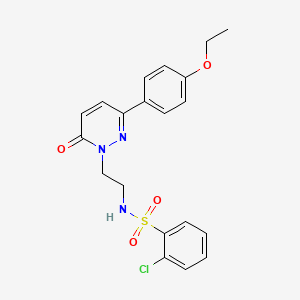
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide is an intriguing chemical compound with diverse potential applications. This compound belongs to the family of sulfonamides, characterized by the presence of a sulfonyl group attached to an amine group. The structure features a tetrahydroquinoline core, a propylsulfonyl moiety, and a p-tolyl methanesulfonamide group, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: : The starting material, typically an aniline derivative, undergoes a Povarov reaction with an aldehyde and an alkene to form the tetrahydroquinoline core.
Sulfonylation: : The tetrahydroquinoline is then sulfonylated using propylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the propylsulfonyl group.
Methanesulfonamide Introduction: : Finally, the p-tolyl methanesulfonamide is attached through a reaction with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions, improve yields, and minimize by-products. This method ensures scalability and consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the sulfonamide or the quinoline ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Conditions vary but may involve catalysts such as palladium or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: : Products may include sulfoxides or sulfones, depending on the degree of oxidation.
Reduction: : Reduced sulfonamide or quinoline derivatives.
Substitution: : Depending on the substituents introduced, a wide range of derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide finds applications in various scientific fields:
Chemistry: : Utilized in the synthesis of novel compounds and as intermediates in organic synthesis.
Biology: : Potentially used in studying enzyme inhibitors and receptor antagonists due to its structural features.
Medicine: : Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: : May be used as a precursor for materials science applications, including the development of polymers and catalysts.
Wirkmechanismus
The exact mechanism of action depends on the specific application:
Biological Systems: : The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For instance, it could inhibit an enzyme by binding to its active site or modulate receptor activity.
Chemical Reactions: : In chemical processes, the functional groups within the compound participate in various reaction mechanisms, facilitating transformations in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide stands out due to its unique combination of structural features:
Similar Compounds: : Other compounds with a tetrahydroquinoline core or sulfonamide group include tetrahydroquinoline derivatives and sulfonamide-based drugs.
Uniqueness: : The specific arrangement of the propylsulfonyl and p-tolyl methanesulfonamide groups on the tetrahydroquinoline scaffold provides distinct chemical and biological properties.
Understanding this compound’s synthesis, reactions, and applications sheds light on its potential utility across diverse scientific disciplines. Its unique structure offers a promising avenue for further research and industrial applications.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-10-11-19(14-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNFCHQWOSOPIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
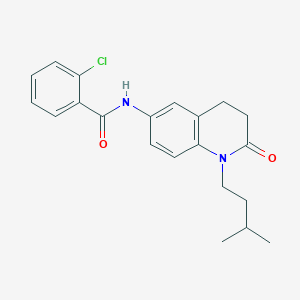
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)

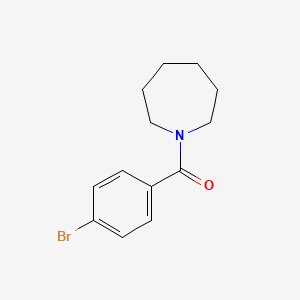
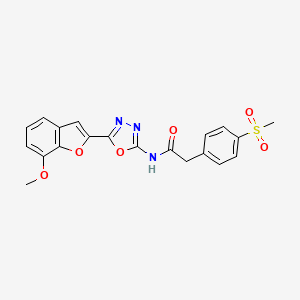
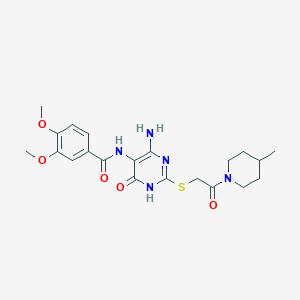
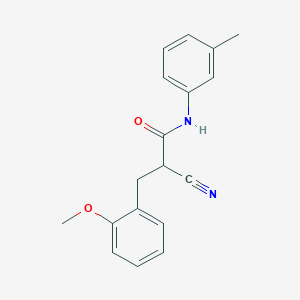

![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2384011.png)
![3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2384013.png)
![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)
